molecular formula C14H12N2O B2672583 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol CAS No. 93431-47-1

3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Cat. No.: B2672583
CAS No.: 93431-47-1
M. Wt: 224.263
InChI Key: ZOCKAMAEAGBODC-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol is a compound with the molecular weight of 224.26 . The IUPAC name for this compound is 3-(1-methyl-1H-benzimidazol-2-yl)phenol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Spectroscopic Studies

One study focused on the synthesis of Schiff base derivatives from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, leading to compounds with potential applications in spectroscopy and crystallography. The detailed characterization of these compounds utilized techniques like FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy, demonstrating their structural and spectroscopic properties (Yıldız et al., 2010).

Fluorescent Probes

Another study described the synthesis of a Zn2+ fluorescent probe, showcasing its strong fluorescence upon coordination with Zn2+, highlighting its potential for use in fluorescence microscopy and imaging applications (Zheng Wen-yao, 2012).

Photo-Physical Characteristics

Research into the photo-physical properties of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives revealed their single absorption and dual emission characteristics, offering insights into the design of new fluorescent materials for various applications (Padalkar et al., 2011).

Corrosion Inhibition

A study on benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid revealed their high efficacy, suggesting potential applications in protecting metal surfaces in acidic environments (Yadav et al., 2016).

Antibacterial Properties

Schiff base compounds derived from benzothiazoles were evaluated for their antibacterial activities against Staphylococcus aureus and Bacillus cereus, indicating their potential as antibacterial agents (Kakanejadifard et al., 2013).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It is always recommended to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCKAMAEAGBODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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